1-Piperidin-1-ylmethyl-propylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Piperidin-1-ylmethyl-propylamine is an organic compound with the molecular formula C9H20N2 It is a derivative of piperidine, a six-membered heterocyclic amine
Mechanism of Action
Mode of Action
It’s possible that the compound interacts with its targets in a way that induces changes at the molecular or cellular level .
Biochemical Pathways
It’s plausible that the compound could influence a variety of pathways, given the complexity and potential versatility of its structure .
Pharmacokinetics
These properties would significantly impact the compound’s bioavailability, determining how much of the compound reaches its targets within the body .
Result of Action
It’s likely that the compound could induce a variety of effects, depending on its specific targets and mode of action .
Action Environment
Environmental factors could potentially influence the action, efficacy, and stability of “1-Piperidin-1-ylmethyl-propylamine”. Factors such as pH, temperature, and the presence of other molecules could affect how the compound interacts with its targets .
Biochemical Analysis
Biochemical Properties
Piperidine derivatives, which include 1-Piperidin-1-ylmethyl-propylamine, have been utilized in various ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents
Cellular Effects
Piperidine derivatives have been shown to exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Piperidin-1-ylmethyl-propylamine can be synthesized through several methods. One common approach involves the reaction of piperidine with propylamine in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with the temperature maintained around 80-100°C. Another method involves the reductive amination of propionaldehyde with piperidine using a reducing agent such as sodium borohydride.
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-Piperidin-1-ylmethyl-propylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring can be substituted with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic conditions.
Major Products Formed:
Oxidation: Amides, nitriles.
Reduction: Secondary and tertiary amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
1-Piperidin-1-ylmethyl-propylamine has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents, particularly those targeting the central nervous system.
Industry: The compound is used in the production of polymers and other industrial chemicals.
Comparison with Similar Compounds
Piperidine: A simpler analog with a six-membered ring structure.
N-Methylpiperidine: A methylated derivative of piperidine.
N-Propylpiperidine: A propylated derivative of piperidine.
Uniqueness: 1-Piperidin-1-ylmethyl-propylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1-piperidin-1-ylbutan-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c1-2-9(10)8-11-6-4-3-5-7-11/h9H,2-8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIQRJXYTQMTWIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN1CCCCC1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.